泼尼松龙17-半琥珀酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

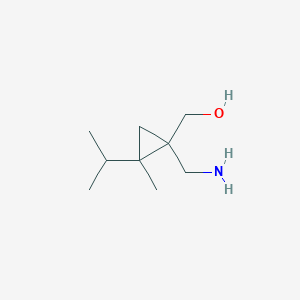

Prednisolone 17-Hemisuccinate, also known as Prednisolone 17-Hemisuccinate, is a useful research compound. Its molecular formula is C₂₅H₃₂O₈ and its molecular weight is 460.52. The purity is usually 95%.

BenchChem offers high-quality Prednisolone 17-Hemisuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prednisolone 17-Hemisuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物分析

泼尼松龙17-半琥珀酸酯被用于开发新的分析方法。 例如,已开发出一种高效液相色谱 (HPLC) 方法来测定甲泼尼龙及其衍生物,包括泼尼松龙 17-半琥珀酸酯 {svg_1}。 该方法高效、灵敏、选择性强且成本低廉,使其成为制药行业应用的宝贵工具 {svg_2}.

抗炎药

泼尼松龙 17-半琥珀酸酯是处方抗炎药的关键成分 {svg_3}。 由于其强大的抗炎特性,它被广泛使用 {svg_4}.

多种疾病的治疗

泼尼松龙 17-半琥珀酸酯用于治疗多种疾病。 这些疾病包括心脏疾病、严重过敏反应、缺氧紧急情况、呼吸系统疾病、眼科疾病、皮肤病、肿瘤性疾病、血液病、神经系统疾病和内分泌疾病 {svg_5}.

前药开发

泼尼松龙 17-半琥珀酸酯被用于前药开发 {svg_6}。前药是体内代谢为药理活性药物的非活性化合物。 泼尼松龙 17-半琥珀酸酯可以在分子内转化以释放游离泼尼松龙,使其成为可注射前药制剂的潜在候选药物 {svg_7}.

物理化学性质调节

将泼尼松龙 17-半琥珀酸酯作为前药引入可以调节母体化合物的理化性质 {svg_8}。 这可以增强药物的溶解度、稳定性和生物利用度,从而提高其治疗效果 {svg_9}.

靶向药物递送

泼尼松龙 17-半琥珀酸酯可用于靶向药物递送 {svg_10}。 前药在炎症部位被激活,最大限度地减少全身暴露并减少副作用 {svg_11}.

安全和危害

Prednisolone 17-Hemisuccinate may damage the unborn child. It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . In case of exposure, medical attention is advised .

Relevant Papers

Several papers were found that discuss Prednisolone 17-Hemisuccinate. One paper discusses Prednisolone hemisuccinate as a soluble medicinal form of prednisolone . Another paper presents the first successful rapid desensitization to a corticosteroid (methylprednisolone sodium hemisuccinate), performed in a patient with a multiple sclerosis relapse .

作用机制

1. Target of Action: Prednisolone 17-Hemisuccinate primarily targets the glucocorticoid receptor (GR). These receptors are widely distributed in various tissues and play a crucial role in regulating inflammation, immune response, and metabolism .

2. Mode of Action: Upon administration, Prednisolone 17-Hemisuccinate binds to the glucocorticoid receptor in the cytoplasm. This binding induces a conformational change in the receptor, allowing the receptor-ligand complex to translocate into the nucleus. Once in the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of specific genes. This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines .

3. Biochemical Pathways: Prednisolone 17-Hemisuccinate affects several biochemical pathways, including:

- AP-1 Pathway: Suppression of AP-1, a transcription factor involved in the regulation of genes associated with inflammation and immune response .

Pharmacokinetics:

- Excretion: Metabolites are excreted mainly via the kidneys. The half-life of prednisolone is approximately 2-4 hours .

5. Result of Action: At the molecular level, Prednisolone 17-Hemisuccinate reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. At the cellular level, it decreases the migration of leukocytes to sites of inflammation and reduces capillary permeability. These actions collectively result in potent anti-inflammatory and immunosuppressive effects .

6. Action Environment: The efficacy and stability of Prednisolone 17-Hemisuccinate can be influenced by various environmental factors:

- Light Exposure: Prolonged exposure to light can lead to the breakdown of the compound, necessitating storage in a dark, cool place .

By understanding these aspects of Prednisolone 17-Hemisuccinate, healthcare professionals can optimize its use in treating various inflammatory and autoimmune conditions.

生化分析

Biochemical Properties

Prednisolone 17-Hemisuccinate, like prednisolone, exerts its effects primarily through interactions with the glucocorticoid receptor (GR). Upon binding to the GR, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes. This can lead to a variety of effects, including the promotion of gluconeogenesis, increased deposition of glycogen in the liver, inhibition of glucose utilization, anti-insulin activity, increased catabolism of protein, increased lipolysis, and stimulation of fat synthesis and storage .

Cellular Effects

Prednisolone 17-Hemisuccinate can have a wide range of effects on cells. It can suppress the immune response, reducing inflammation and swelling. It can also influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the production of pro-inflammatory cytokines, suppress cell-mediated immunity, reduce complement synthesis, and decrease the production and activity of leukocytes .

Molecular Mechanism

The molecular mechanism of action of Prednisolone 17-Hemisuccinate involves binding to the glucocorticoid receptor (GR). This binding leads to changes in gene expression, with the activation of anti-inflammatory genes and the repression of pro-inflammatory genes. This can result in a variety of effects, including the inhibition of phospholipase A2, decreased synthesis of interleukins, and increased lipolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prednisolone 17-Hemisuccinate can change over time. For example, it has been shown that the drug is rapidly and completely hydrolyzed to methylprednisolone with a half-life of 10 minutes . Over time, this can lead to changes in the drug’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Prednisolone 17-Hemisuccinate can vary with different dosages. For example, studies in rabbits have shown that the drug is rapidly and completely hydrolyzed to methylprednisolone, with identical disposition curves for methylprednisolone regardless of the form of the steroid given .

Metabolic Pathways

Prednisolone 17-Hemisuccinate is involved in several metabolic pathways. It is rapidly and completely hydrolyzed to methylprednisolone, a process that involves various enzymes . The drug can also interact with various cofactors and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

Prednisolone 17-Hemisuccinate is transported and distributed within cells and tissues. It is a water-soluble compound, which allows it to be rapidly distributed throughout the body. It can interact with various transporters and binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Prednisolone 17-Hemisuccinate is primarily in the cytoplasm, where it binds to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Prednisolone 17-Hemisuccinate involves the hemisuccinylation of Prednisolone at the 17-hydroxyl group. This can be achieved through the reaction of Prednisolone with succinic anhydride in the presence of a catalyst such as pyridine. The resulting hemisuccinate ester can then be purified through recrystallization or chromatography.", "Starting Materials": [ "Prednisolone", "Succinic anhydride", "Pyridine", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Dissolve Prednisolone in a suitable solvent", "Add succinic anhydride and pyridine to the solution", "Heat the mixture under reflux for several hours", "Allow the reaction mixture to cool and then add water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain the crude product", "Purify the product through recrystallization or chromatography" ] } | |

CAS 编号 |

107085-25-6 |

分子式 |

C₂₅H₃₂O₈ |

分子量 |

460.52 |

同义词 |

Prednisolone 17-Succinate; 11β,17,21-Trihydroxy-17-(hydrogen Succinate) Pregna-1,4-diene-3,20-dione; (11β)-17-(3-Carboxy-1-oxopropoxy)-11,21-dihydroxy-pregna-1,4-diene-3,20-dione |

产品来源 |

United States |

Q1: The provided research focuses on prednisolone 21-hemisuccinate. Why is prednisolone 17-hemisuccinate relevant in this context?

A1: While the research primarily focuses on the 21-hemisuccinate, it highlights that prednisolone 17-hemisuccinate is formed as an intermediate during the hydrolysis of prednisolone 21-hemisuccinate. [] This intramolecular transformation is a crucial step in the eventual release of the active drug, prednisolone, from its prodrug form. Understanding the behavior of this intermediate could be important for optimizing the release kinetics of prednisolone from similar prodrug systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)

![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)